Tricholine borate
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Overview
Description
Tricholine borate is a chemical compound that combines three molecules of choline with boric acid. It is known for its applications in various fields, including medicine and industry. The compound is particularly noted for its role in reducing cholesterol levels and its anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricholine borate can be synthesized through the reaction of choline chloride with boric acid. The reaction typically occurs in an aqueous medium, where choline chloride and boric acid are mixed in stoichiometric amounts. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where choline chloride and boric acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Tricholine borate undergoes several types of chemical reactions, including hydrolysis and complexation.
Hydrolysis: In the presence of water, this compound can hydrolyze to form choline and boric acid.
Complexation: this compound can form complexes with various metal ions, which can be useful in different chemical processes.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions involving this compound. The reaction can occur under neutral, acidic, or basic conditions.
Complexation: Metal salts such as copper sulfate or zinc chloride can be used as reagents for complexation reactions with this compound.
Major Products Formed
Hydrolysis: The major products of hydrolysis are choline and boric acid.
Complexation: The major products of complexation reactions are metal-choline-borate complexes.
Scientific Research Applications
Tricholine borate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of complex compounds.
Biology: this compound is studied for its role in cellular processes, including its impact on lipid metabolism and cell signaling.
Medicine: The compound is used in the treatment of hyperlipidemia and as an anti-inflammatory agent. It has shown promise in reducing cholesterol levels and alleviating symptoms of asthma.
Industry: this compound is used in the production of lubricants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tricholine borate involves its interaction with cellular membranes and enzymes.
Lipid Metabolism: this compound aids in the conversion of fat and cholesterol into phospholipids, which are essential components of cell membranes.
Anti-Inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and tumor necrosis factor-alpha.
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A precursor to tricholine borate, used in similar applications but lacks the borate component.
Boric acid: Used in various industrial and medical applications, but does not have the lipid metabolism benefits of this compound.
Tricholine citrate: Another choline derivative used in the treatment of hyperlipidemia, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of choline and boric acid, which provides both lipid metabolism benefits and anti-inflammatory properties. This dual functionality makes it particularly valuable in medical and industrial applications.
Properties
CAS No. |
85702-84-7 |
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Molecular Formula |
C15H42BN3O6 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;borate |
InChI |
InChI=1S/3C5H14NO.BO3/c3*1-6(2,3)4-5-7;2-1(3)4/h3*7H,4-5H2,1-3H3;/q3*+1;-3 |
InChI Key |
IIAYWPDIEYSHQG-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO |
Origin of Product |
United States |
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